methyl N-(5-azidopentan-2-yl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl N-(5-azidopentan-2-yl)carbamate is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound has been synthesized using different methods and has been studied extensively for its mechanism of action, biochemical and physiological effects, and advantages and limitations in lab experiments.
Wirkmechanismus
The mechanism of action of methyl N-(5-azidopentan-2-yl)carbamate involves the formation of a covalent bond between the azide group and the target molecule. This compound is activated by exposure to UV light, which causes the azide group to undergo a photochemical reaction that generates a highly reactive nitrene intermediate. This intermediate then reacts with the target molecule, forming a covalent bond.
Biochemical and Physiological Effects:
This compound has been shown to have minimal biochemical and physiological effects. Studies have shown that this compound does not cause significant toxicity or adverse effects on cells or tissues. However, further studies are needed to fully understand the long-term effects of this compound.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using methyl N-(5-azidopentan-2-yl)carbamate in lab experiments is its specificity. This compound can be used to selectively modify biomolecules without affecting other molecules in the system. Furthermore, this compound can be activated by exposure to UV light, which allows for precise control over the modification reaction. However, one of the main limitations of using this compound is its low solubility in water, which can make it difficult to use in aqueous systems.
Zukünftige Richtungen
There are several future directions for the use of methyl N-(5-azidopentan-2-yl)carbamate in scientific research. One of the potential applications is in the development of targeted drug delivery systems. This compound can be used to modify drugs, allowing for targeted delivery to specific cells or tissues. Furthermore, this compound can be used in the study of protein-protein interactions and protein-ligand interactions, which can provide insights into the molecular mechanisms of various biological processes. Finally, further studies are needed to fully understand the long-term effects of this compound on cells and tissues, which can provide valuable information for the development of safe and effective biomaterials.
Synthesemethoden
Methyl N-(5-azidopentan-2-yl)carbamate can be synthesized using different methods, including the reaction of methyl N-(2-bromoethyl)carbamate with sodium azide, reaction of methyl N-(2-chloroethyl)carbamate with sodium azide, and reaction of methyl N-(2-iodoethyl)carbamate with sodium azide. The yield of the product varies depending on the method used, with the highest yield reported using the reaction of methyl N-(2-bromoethyl)carbamate with sodium azide.
Wissenschaftliche Forschungsanwendungen
Methyl N-(5-azidopentan-2-yl)carbamate has potential applications in various fields of scientific research, including bioconjugation, drug delivery, and photoaffinity labeling. This compound can be used to modify biomolecules such as proteins, peptides, and nucleic acids, which can be used in various applications such as targeted drug delivery and imaging. Furthermore, this compound can be used as a photoaffinity label to study protein-protein interactions and protein-ligand interactions.
Eigenschaften
CAS-Nummer |
177489-88-2 |
---|---|
Molekularformel |
C7H14N4O2 |
Molekulargewicht |
186.21 g/mol |
IUPAC-Name |
methyl N-(5-azidopentan-2-yl)carbamate |
InChI |
InChI=1S/C7H14N4O2/c1-6(10-7(12)13-2)4-3-5-9-11-8/h6H,3-5H2,1-2H3,(H,10,12) |
InChI-Schlüssel |
HSUUZHFZJRCGDG-UHFFFAOYSA-N |
SMILES |
CC(CCCN=[N+]=[N-])NC(=O)OC |
Kanonische SMILES |
CC(CCCN=[N+]=[N-])NC(=O)OC |
Synonyme |
Carbamic acid, (4-azido-1-methylbutyl)-, methyl ester (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.